molecular formula C22H19FN2O5 B12376010 16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione

16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione

Cat. No.: B12376010
M. Wt: 410.4 g/mol
InChI Key: YFHMWOJCGJARKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[108002,1004,8013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions.

    Introduction of the Fluoro Group: Fluorination is typically carried out using reagents such as Selectfluor.

    Attachment of the Hydroxyethylamino Propyl Side Chain: This step involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides, electrophilic substitution using Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[108002,1004,8013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H19FN2O5

Molecular Weight

410.4 g/mol

IUPAC Name

16-fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione

InChI

InChI=1S/C22H19FN2O5/c23-12-2-3-13-16(8-12)22(28)25(6-1-4-24-5-7-26)20-14-9-17-18(30-11-29-17)10-15(14)21(27)19(13)20/h2-3,8-10,24,26H,1,4-7,11H2

InChI Key

YFHMWOJCGJARKT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C3=O)C5=C(C=C(C=C5)F)C(=O)N4CCCNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.